An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoastilbin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological data for isoastilbin, a naturally occurring dihydroflavonol glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Stereochemistry
Isoastilbin is a flavonoid, specifically a flavanonol, and is one of four stereoisomers of astilbin. Its chemical formula is C₂₁H₂₂O₁₁ with a molecular weight of approximately 450.4 g/mol .[1]
Core Structure
The core structure of isoastilbin is taxifolin (a dihydroflavonol), which is glycosidically linked to a rhamnose sugar moiety at the C3 position. The fundamental structure consists of a chromanone ring system (A and C rings) with a dihydroxyphenyl group (B ring) attached at the C2 position.
IUPAC Name
The systematic IUPAC name for isoastilbin is (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one.[1]
Stereochemistry
The stereochemistry of isoastilbin is critical to its identity and biological activity. It possesses two stereocenters on the C-ring of the flavanonol backbone (at positions C2 and C3). Isoastilbin is specifically the (2R, 3S) or (2R-cis) isomer.[2] The rhamnose unit is an α-L-rhamnopyranoside.
The four stereoisomers of astilbin are:
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Astilbin: (2R, 3R) - trans
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Neoastilbin: (2S, 3S) - trans
-
Isoastilbin: (2R, 3S) - cis
-
Neoisoastilbin: (2S, 3R) - cis
The cis or trans designation refers to the relative orientation of the B-ring at C2 and the glycosidic bond at C3.
Physicochemical and Biological Activity Data
The stereochemical differences among astilbin isomers influence their biological activities, particularly their interactions with enzymes. The following table summarizes key quantitative data for isoastilbin and its related isomers.
| Parameter | Isoastilbin | Astilbin | Neoastilbin | Units | Conditions / Notes |
| CYP3A4 Inhibition (IC₅₀) | 3.03[1] | 2.63[1] | 6.51[1] | µM | In vitro assay with human cytochrome P450 3A4. |
| CYP2D6 Inhibition (IC₅₀) | 11.87[1] | 14.16[1] | 1.48[1] | µM | In vitro assay with human cytochrome P450 2D6. |
| CYP3A4 Inhibition Type | Mixed[1] | Noncompetitive[1] | Noncompetitive[1] | - | Reversible inhibition. |
| CYP2D6 Inhibition Type | Noncompetitive[1] | Noncompetitive[1] | Noncompetitive[1] | - | Reversible inhibition. |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of isoastilbin are often specific to the source material and laboratory. However, the following sections outline generalized methodologies based on published literature for astilbin and its isomers.
Isolation and Purification
A common workflow for isolating isoastilbin from plant sources like Smilax glabra involves solvent extraction followed by chromatographic separation.
Methodology:
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Extraction: Dried and powdered plant material is typically extracted using an organic solvent such as methanol or ethanol, often with the aid of ultrasonication to improve efficiency.[3]
-
Fractionation: The resulting crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography with silica gel. A solvent gradient (e.g., ethyl acetate-methanol) is used to separate compounds based on polarity.[4]
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Purification: Fractions containing the target compounds are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Structural Elucidation and Analysis
The precise structure and stereochemistry of isolated isoastilbin are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Analysis:
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Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient system is typically employed, commonly consisting of acetonitrile and water with an acidic modifier like acetic acid (e.g., 2% v/v).[5][6]
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Detection: UV detection at a wavelength of approximately 290 nm, which is near the maximum absorbance for astilbin and its isomers.[6][7]
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Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR and ¹³C-NMR: These are fundamental for determining the carbon-hydrogen framework. ¹H-NMR and ¹³C-NMR spectral data for isoastilbin have been reported.[8]
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2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the overall structure and the position of the glycosidic linkage.[4]
-
Stereochemistry Determination: The cis configuration of the C-ring in isoastilbin can be deduced from the coupling constants between the H-2 and H-3 protons in the ¹H-NMR spectrum.
Signaling Pathways and Molecular Interactions
Isoastilbin and its isomers are known to interact with key enzymes involved in drug metabolism, which is of significant interest in drug development.
Inhibition of Cytochrome P450 Enzymes
Isoastilbin has been shown to be a reversible inhibitor of CYP3A4 and CYP2D6, two major enzymes responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] This inhibition can lead to potential food-drug or herb-drug interactions. The interaction is characterized by the binding of isoastilbin to the active site of the enzyme, which can occur through hydrogen bonds and van der Waals forces.[2]
While detailed signaling pathways for isoastilbin's specific activities are still under investigation, studies on its isomer, astilbin, provide valuable insights. For instance, astilbin has been shown to exert anti-inflammatory effects by binding to Cytochrome P450 1B1 (CYP1B1), which stimulates the production of Reactive Oxygen Species (ROS). This, in turn, activates the PPARγ pathway, leading to the suppression of effector CD4+ T cell activities.[9] Given the structural similarity, it is plausible that isoastilbin may engage in similar or related pathways, although this requires further experimental validation.
References
- 1. Inhibitory effects of astilbin, neoastilbin and isoastilbin on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. researchgate.net [researchgate.net]
- 5. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 8. rsc.org [rsc.org]
- 9. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
